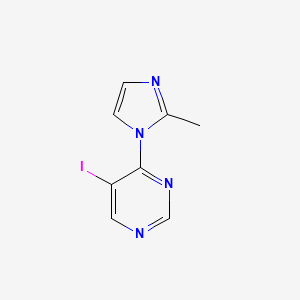

![molecular formula C18H19NO5S B11781106 Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11781106.png)

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

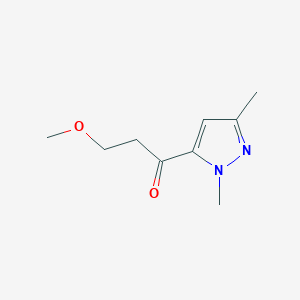

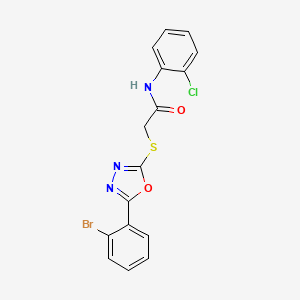

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of an ethyl ester group, a phenylsulfonyl group, and a benzo[b][1,4]oxazine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate typically involves multiple steps. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate to form an intermediate, which is then reacted with phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxazine ring can be reduced to form corresponding amines.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various ester derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Wird aufgrund seiner einzigartigen strukturellen Merkmale auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Harzen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetat ist nicht vollständig verstanden. Es wird angenommen, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert, darunter:

Enzymhemmung: Die Verbindung kann spezifische Enzyme hemmen, die an Stoffwechselwegen beteiligt sind.

Rezeptorbindung: Es kann an bestimmte Rezeptoren binden und deren Aktivität modulieren.

Signaltransduktion: Es könnte mit Signaltransduktionswegen interferieren und so zelluläre Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity.

Signal Transduction: It could interfere with signal transduction pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetat kann mit anderen Benzoxazinderivaten verglichen werden:

Ethyl-2-(2,3-Dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetat: Ähnliche Struktur, aber es fehlt die Phenylsulfonylgruppe.

Methyl-2-(6-Fluor-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetat: Enthält einen Fluorsubstituenten anstelle der Phenylsulfonylgruppe.

4-((2,3-Dihydro-2-Methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoesäure: Enthält eine Benzoesäuregruppe anstelle des Ethylesters.

Diese Vergleiche heben das einzigartige Vorhandensein der Phenylsulfonylgruppe in Ethyl-2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetat hervor, das zu seinen besonderen chemischen und biologischen Eigenschaften beitragen kann.

Eigenschaften

Molekularformel |

C18H19NO5S |

|---|---|

Molekulargewicht |

361.4 g/mol |

IUPAC-Name |

ethyl 2-[4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetate |

InChI |

InChI=1S/C18H19NO5S/c1-2-23-18(20)12-14-13-19(16-10-6-7-11-17(16)24-14)25(21,22)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3 |

InChI-Schlüssel |

KHSKTNQKTPZSIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)

![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)

![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)